2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde
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Overview
Description
2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde is an organic compound with a complex structure that includes a pyridine ring substituted with a dimethylamino group, a propan-2-yloxy group, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method is the reaction of 2-chloro-6-propan-2-yloxypyridine with dimethylamine under basic conditions to introduce the dimethylamino group. This is followed by the oxidation of the resulting intermediate to form the carbaldehyde group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carboxylic acid.
Reduction: Formation of 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The carbaldehyde group can form covalent bonds with nucleophilic sites, potentially altering the function of proteins and enzymes. These interactions can affect cellular pathways and processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
2-(Dimethylamino)ethanol: Shares the dimethylamino group and has applications in similar fields.
Dimethylaminopyridine derivatives: Various derivatives with different substituents on the pyridine ring .
Uniqueness
2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propan-2-yloxy group differentiates it from other dimethylaminopyridine derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
2-(dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)15-10-6-5-9(7-14)11(12-10)13(3)4/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYHVNTHKVBSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)C=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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